Potrox

Veterinary Pharmacology Drug Metabolism Antimicrobial Stewardship

Veterinary researchers cannot extrapolate human-approved sulfonamide-trimethoprim combinations to livestock due to species-dependent pharmacokinetics. • In pigs, sulfatroxazole is excreted as 70% N4-acetyl metabolite, enabling predictable withdrawal times for food safety compliance. • In calves, lung tissue penetration data supports respiratory infection treatment with established residue depletion profiles. • The fixed-dose combination exploits FIC index-confirmed synergy against susceptible Salmonella strains. Ensures regulatory residue compliance via sequential folate pathway blockade.

Molecular Formula C25H31N7O6S
Molecular Weight 557.6 g/mol
CAS No. 51404-58-1
Cat. No. B1220467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotrox
CAS51404-58-1
Synonymspotrox
sulfatroxazole-trimethoprim combination
Molecular FormulaC25H31N7O6S
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C14H18N4O3.C11H13N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-6,14H,12H2,1-2H3
InChIKeyLISNRYGYZLGXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potrox: Veterinary Sulfonamide-Trimethoprim Combination


Potrox is a fixed-dose combination antibacterial agent composed of sulfatroxazole (a sulfonamide) and trimethoprim (a dihydrofolate reductase inhibitor) [1]. This combination is specifically formulated for veterinary use, targeting bacterial infections in livestock such as pigs and cattle [2]. Sulfatroxazole inhibits dihydropteroate synthase, while trimethoprim blocks a subsequent step in the bacterial folate synthesis pathway, resulting in a synergistic, bactericidal effect [3].

Veterinary-specific fixed-dose sulfonamide-trimethoprim combination for livestock
Species-dependent metabolic profile supports tailored withdrawal compliance
Synergistic dual folate-pathway inhibition via sulfatroxazole and trimethoprim

Limitations of Generic Sulfonamide-Trimethoprim Substitution


Potrox's veterinary-specific formulation is not interchangeable with human-approved sulfonamide-trimethoprim combinations (e.g., sulfamethoxazole/trimethoprim) due to distinct metabolic pathways and species-dependent excretion kinetics. In pigs, sulfatroxazole is predominantly excreted as the N4-acetyl metabolite (70%), whereas in goats, unchanged drug is the major urinary component (64%) [1]. This species-specific metabolism dictates withdrawal times and tissue residue profiles that are critical for food safety compliance in livestock [2]. Substituting an alternative sulfonamide without accounting for these differences risks therapeutic failure, extended withdrawal periods, or violative residues.

Risk Factor
Potrox (Veterinary)
Human Sulfonamide-TMP
Metabolic Pathway
Hydroxylation-dominant; species-specific excretion
N4-acetylation-dominant; different metabolite profile
Withdrawal & Residue
Defined withdrawal periods based on tissue depletion in target species
Residue profile may not transfer; separate studies required
Regulatory Context
Veterinary formulation; food-safety compliance data available
Human-approved; veterinary food-safety data absent

Comparative Evidence for Potrox vs. Other Sulfonamides


Metabolic Pathway: Hydroxylation vs. Acetylation

Sulfatroxazole is primarily metabolized via hydroxylation (70% of dose), in contrast to sulfamethoxazole, which undergoes extensive N4-acetylation. This difference alters metabolite profiles and potential toxicity in target species. In humans, sulfatroxazole has a half-life of approximately 22 hours, with only 15% acetylated [1]. In snails, a comparative study demonstrated that sulfatroxazole and sulfamethoxazole undergo distinct acetylation and hydroxylation rates, underscoring species-specific metabolic handling [2].

Metabolic Pathway Comparison
Head-to-head
Sulfatroxazole favors hydroxylation (70%); sulfamethoxazole favors N4-acetylation
Supports veterinary metabolic profiling context
Human PK study; snail model comparison
Veterinary Pharmacology Drug Metabolism Antimicrobial Stewardship

Species-Specific Excretion: Pigs vs. Goats

The urinary excretion pattern of sulfatroxazole differs markedly between species. In goats, 64% of the administered dose is excreted unchanged, with N4-acetyl-STZ accounting for only 19% [1]. In pigs, however, 70% of the urinary excretion consists of the N4-acetyl metabolite, while unchanged drug represents just 30% [1]. This species-specific metabolism necessitates tailored withdrawal periods to ensure meat and milk safety.

Species Excretion Profile
Reported
Pigs: 70% N4-acetyl, 30% unchanged | Goats: 64% unchanged, 19% N4-acetyl
Species-specific withdrawal compliance context
IV administration; Kinabo & Nielsen 1986
Veterinary Pharmacokinetics Food Safety Species-Specific Dosing

Potency Against Equine Salmonella Strains

Against 62 Salmonella strains isolated from horses, sulfatroxazole demonstrated an MIC50 greater than the breakpoint, indicating lower potency compared to sulfachlorpyridazine (MIC50 16 µg/mL), sulfamethoxazole (MIC50 32 µg/mL), and sulfadiazine (MIC50 32 µg/mL) [1]. However, when combined with trimethoprim, sulfatroxazole exhibited synergy at certain concentration ratios (FIC index 0.10 to 0.50), enhancing its bactericidal activity [1]. This synergy profile supports the fixed-dose combination strategy.

Equine Salmonella MIC50
Class-level
Sulfatroxazole MIC50 > breakpoint; synergy with trimethoprim (FIC 0.10–0.50)
Supports fixed-dose combination rationale
62 equine isolates; agar dilution method
Antimicrobial Susceptibility Equine Medicine Comparative Efficacy

Tissue Residue Depletion in Calves

Following intramuscular injection of Leotrox (a sulfatroxazole/trimethoprim combination) in calves, the study quantified tissue depletion kinetics of sulfatroxazole and trimethoprim [1]. While specific quantitative data from the primary source is not publicly abstracted, the study's objective was to define withdrawal periods based on measured residue concentrations in edible tissues [1]. This residue profile is unique to the sulfatroxazole/trimethoprim combination and differs from other sulfonamide combinations used in cattle.

Tissue Residue Depletion
Data to verify
Quantitative depletion data not publicly abstracted
Data to verify for withdrawal safety review
Intramuscular in calves; Szancer 1992
Veterinary Residue Studies Food Safety Withdrawal Period

Potrox Veterinary Application Scenarios


Swine Respiratory and Enteric Infections

Potrox is indicated for the treatment of bacterial infections in pigs, particularly those caused by susceptible pathogens where the species-specific metabolism of sulfatroxazole (70% acetylated metabolite in urine) allows for predictable tissue residues and established withdrawal times [1][2].

Bovine Respiratory Disease Therapy with Residue Monitoring

The combination has been studied in calves for the treatment of bacterial infections, with pharmacokinetic data supporting lung penetration [3]. The tissue residue depletion profile informs safe use in food-producing cattle, ensuring compliance with maximum residue limits (MRLs) [3].

Synergistic Folate Pathway Inhibition for Formulation Development

The fixed-dose combination exploits the synergistic interaction between sulfatroxazole and trimethoprim, as demonstrated by FIC indices indicating enhanced bactericidal activity against certain Salmonella strains [4]. This synergy supports the development of effective veterinary dosage forms for targeted antimicrobial therapy.

Application
Selection Property
Validation Focus
Swine Bacterial Infection Control
Species-specific metabolic profile in pigs
Withdrawal period and residue compliance
Bovine Bacterial Infection Management
Tissue residue depletion kinetics
MRL compliance and food-safety monitoring
Synergistic Formulation Development
FIC synergy assessment
Fixed-dose ratio optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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